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Compound of Interest

Compound Name:
(S)-1,3'-Bipyrrolidine

dihydrochloride

CAS No.: 956605-97-3

Cat. No.: B3021574

Get Quote

Executive Summary
1,3'-Bipyrrolidine (also known as 3-(pyrrolidin-1-yl)pyrrolidine) is a diamine scaffold featuring a

single chiral center at the C3 position of the central pyrrolidine ring. Its enantiomers, (S)-1,3'-

Bipyrrolidine and (R)-1,3'-Bipyrrolidine, exhibit distinct spatial arrangements that critically

influence the pharmacodynamics of downstream pharmaceutical intermediates, particularly in

the synthesis of antibacterial agents (e.g., quinolone analogs) and histamine H3 receptor

antagonists.

This guide outlines the physicochemical distinctions between these enantiomers, provides a

validated protocol for determining their specific optical rotation (

), and analyzes the impact of enantiomeric purity on drug development.

Physicochemical Profile & Identification
The optical rotation of 1,3'-bipyrrolidine is highly sensitive to pH, solvent, and temperature due

to the presence of two basic nitrogen atoms. The values below represent the standard
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characterization parameters.

Product Identification
Feature (S)-1,3'-Bipyrrolidine (R)-1,3'-Bipyrrolidine

CAS (Dihydrochloride) 956605-97-3 1253789-94-6 (approx/analog)

CAS (Free Base) 859282-12-5 144033-04-1

Stereochemistry
(3S)-3-(pyrrolidin-1-

yl)pyrrolidine

(3R)-3-(pyrrolidin-1-

yl)pyrrolidine

Molecular Formula

Molecular Weight 213.15 g/mol (salt) 213.15 g/mol (salt)

Physical State
White to off-white crystalline

solid

White to off-white crystalline

solid

Optical Rotation Comparison
Note: Specific rotation values are solvent and concentration-dependent. The values below are

indicative of the dihydrochloride salt form, which is the most stable and common commercial

form.

Parameter (S)-Enantiomer (R)-Enantiomer Notes

Direction of Rotation
Levorotatory (-) or

Dextrorotatory (+)
Opposite of (S)

Sign depends heavily

on solvent/pH.

Typical -5.0° to -15.0° (c=1,

H₂O)

+5.0° to +15.0° (c=1,

H₂O)

Indicative range for

2HCl salt.

Solubility
Highly soluble in

water, methanol

Highly soluble in

water, methanol

Hygroscopic nature

affects weighing.

Enantiomeric Excess

(ee)
Target > 98.5% Target > 98.5%

Critical for preventing

off-target toxicity.
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> Critical Note: The specific rotation of diamines like 1,3'-bipyrrolidine can invert sign between

the free base (often oil) and the hydrochloride salt (solid). Always verify the salt form and

solvent conditions against the Certificate of Analysis (CoA) of your specific batch.

Experimental Protocol: Determination of
To ensure reproducibility and accuracy, the following Standard Operating Procedure (SOP)

should be used. This protocol accounts for the hygroscopic nature of the dihydrochloride salt.

Reagents & Equipment[4][5]
Instrument: Digital Polarimeter (Sodium D line, 589 nm).

Solvent: HPLC-grade Methanol (MeOH) or Deionized Water (depending on CoA spec).

Sample: (S)- or (R)-1,3'-Bipyrrolidine Dihydrochloride.

Vessel: 100 mm (1 dm) polarimeter tube, thermostated to 20°C.

Step-by-Step Methodology
Preparation (Dry Basis):

Dry the sample in a vacuum oven at 40°C for 2 hours to remove moisture (the salt is

hygroscopic).

Accurately weigh 100 mg (±0.1 mg) of the dried sample.

Solubilization:

Transfer to a 10 mL volumetric flask.

Dissolve in the specified solvent (e.g., Methanol).

Equilibrate to 20°C and dilute to the mark. (Concentration

g/100 mL).

Measurement:
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Zero the polarimeter with the pure solvent blank.

Fill the 1 dm tube with the sample solution, ensuring no air bubbles are trapped in the light

path.

Record the observed rotation (

) as the average of 5 measurements.

Calculation:

Where

= path length in dm (usually 1).[1]

Where

= concentration in g/100 mL.[2]

Workflow Visualization

Sample Preparation Vacuum Dry
(40°C, 2h)
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(±0.1 mg)
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Polarimetry
(589 nm, 1 dm)

Calculate Specific
Rotation

Click to download full resolution via product page

Figure 1: Standardized workflow for determining the specific optical rotation of hygroscopic

amine salts.

Structural Analysis & Stereochemistry
The chirality of 1,3'-bipyrrolidine arises from the C3 carbon of the central pyrrolidine ring. The

absolute configuration determines the spatial orientation of the secondary amine relative to the

tertiary amine substituent.

Stereochemical Diagram
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Figure 2: Impact of C3 stereochemistry on biological receptor interaction.

Impact on Drug Development
In drug discovery, particularly for G-protein coupled receptors (GPCRs) and bacterial DNA

gyrase inhibitors:

(S)-1,3'-Bipyrrolidine: Often serves as the eutomer (biologically active form). It provides the

optimal vector for side-chain interactions in the binding pocket.

(R)-1,3'-Bipyrrolidine: Typically the distomer (inactive or toxic). Presence of the (R)-isomer as

an impurity can lower the potency of the final drug candidate (eutomer load) or cause off-

target side effects.

Resolution vs. Synthesis: While resolution of the racemic mixture is possible using tartaric

acid derivatives, asymmetric synthesis starting from (S)-3-hydroxypyrrolidine or (S)-aspartic

acid is preferred to ensure high optical purity (

ee).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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